molecular formula C7H9FN2 B1398712 1-(5-Fluoropyridin-2-YL)ethanamine CAS No. 915720-57-9

1-(5-Fluoropyridin-2-YL)ethanamine

Cat. No. B1398712
M. Wt: 140.16 g/mol
InChI Key: KNKRMCSSVBSDNL-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyridin-2-YL)ethanamine” is an organic compound with the chemical formula C7H9FN2 . It is a colorless to yellow liquid, volatile at room temperature .


Synthesis Analysis

There are various ways of preparing 1-(5-Fluoropyridin-2-YL)ethanamine. One common method is to react 5-fluoropyridine with ethylamine. First, under appropriate reaction conditions, 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound. The cyano compound is then reacted with ethylamine under basic conditions to form 1-(5-Fluoropyridin-2-YL)ethanamine .


Molecular Structure Analysis

The molecular weight of “1-(5-Fluoropyridin-2-YL)ethanamine” is 140.16 . The structure file for this compound can be found in the BMRB database .


Chemical Reactions Analysis

“1-(5-Fluoropyridin-2-YL)ethanamine” can participate in various chemical reactions, such as substitution reactions, condensation reactions, etc . It has been used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480 .

  • Refractive index: 1.531

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Key Intermediates : 1-(5-Fluoropyridin-2-yl)ethanamine has been utilized in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a crucial intermediate in the production of the JAK2 kinase inhibitor AZD1480. This process involved the immobilization of the amine transaminase from Vibrio fluvialis and was conducted in a continuous flow biotransformation system (Semproli et al., 2020).

Chemical Modification and Analysis

  • Development of Antimicrobial Agents : The compound has been modified to create novel structures with potential antimicrobial and antifungal properties. These derivatives displayed activity against a variety of bacterial and fungal strains, with some showing comparable or better effectiveness than standard medicinal agents (Pejchal et al., 2015).
  • Chemical Structural Analysis : Transition metal-free synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles using variants of the compound has been explored. This process involved direct C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions, offering chemo- and regioselectivity in various heterocyclic systems (Almendros et al., 2018).

Biomedical Research

  • Cancer Research and Drug Development : Certain derivatives of 1-(5-Fluoropyridin-2-yl)ethanamine have been synthesized and tested for antitumor activity, revealing promising results in vitro against a panel of cell lines. Such studies are crucial for the development of new cancer therapies (Maftei et al., 2016).

Catalysis and Material Science

  • Catalytic Applications : The compound has been employed in the synthesis of palladium complexes, demonstrating its potential in catalysis, particularly in ethylene dimerization. This showcases the versatile role of the compound in material science and industrial chemistry (Nyamato et al., 2015).

Analytical Chemistry

  • Development of Fluorometric Sensors : Derivatives of the compound have been used to create efficient, simple, and rapid fluorometric sensors for the detection of mercury(II) ions, highlighting its application in environmental monitoring and analytical chemistry (Wanichacheva et al., 2010).

Safety And Hazards

“1-(5-Fluoropyridin-2-YL)ethanamine” should be regarded as toxic and irritant. Wear protective gloves, glasses, and protective clothing during handling and use. Direct contact with skin, eyes, and respiratory tract should be avoided, and good ventilation should be maintained. In case of accidental contact, rinse immediately with water and seek medical help .

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRMCSSVBSDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725518
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-YL)ethanamine

CAS RN

915720-57-9
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5N aqueous NaOH solution (5 mL) and N-(1-(5-fluoropyridin-2-yl)ethyl)acetamide (180 mg, 0.4 mmol) was heated under reflux conditions for 12-16 h. After completion of the reaction, the reaction mixture was cooled to a temperature of 20-35° C. The reaction mixture was extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 45 mg of the title compound as a yellow liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(1-Azidoethyl)-5-fluoropyridine (Method 3; 7.7 g, 46.3 mmol) and Pd (10 wt. %, dry basis, on activated carbon, 2.47 g, 2.32 mmol) in methanol (20 ml) was placed under H2 for 4 hours. The reaction was then evacuated, flushed with N2, filtered, washed with MeOH (3×30 ml), and concentrated to give the title compound as pale yellow oil (6.40 g, 99%). 1H NMR (400 MHz) 8.45 (d, J=2.8 Hz, 1H), 7.67 (ddd, J=2.8, 2.8 and 2.8 Hz, 1H), 7.54 (m, 1H), 4.01 (q, J=6.8 Hz, 1H), 1.97 (b, 2H), 1.27 (d, J=6.8 Hz, 3H).
Name
2-(1-Azidoethyl)-5-fluoropyridine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.47 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org
T Wang, ML Lamb, DA Scott, H Wang… - Journal of medicinal …, 2008 - ACS Publications
The design, synthesis and biological evaluation of a series of 4-aminopyrazolylpyrimidines as potent Trk kinase inhibitors is reported. High-throughput screening identified a promising …
Number of citations: 78 pubs.acs.org
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
H Guan, ML Lamb, B Peng, S Huang… - Bioorganic & medicinal …, 2013 - Elsevier
The discovery of the activating mutation V617F in the JH2 domain of Jak2 and the modulation of oncogenic Stat3 by Jak2 inhibitors have spurred a great interest in the inhibition of the …
Number of citations: 19 www.sciencedirect.com

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